4-Bromo-7-(trifluoromethoxy)quinoline

Lipophilicity Physicochemical Properties Drug Design

This quinoline building block is a strategic intermediate for medicinal chemistry programs targeting HCV. Its unique combination of a reactive 4-bromo cross-coupling handle and an electron-withdrawing 7-trifluoromethoxy group makes it irreplaceable for generating SAR libraries. Generic 4-bromo or 7-substituted analogs lack this precise electronic and lipophilic profile, which is essential for modulating target binding and metabolic stability. Secure this high-purity starting material for your next drug discovery campaign.

Molecular Formula C10H5BrF3NO
Molecular Weight 292.05 g/mol
CAS No. 1189105-57-4
Cat. No. B3176872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-(trifluoromethoxy)quinoline
CAS1189105-57-4
Molecular FormulaC10H5BrF3NO
Molecular Weight292.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1OC(F)(F)F)Br
InChIInChI=1S/C10H5BrF3NO/c11-8-3-4-15-9-5-6(1-2-7(8)9)16-10(12,13)14/h1-5H
InChIKeyMZBIEUGZSAYZOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-7-(trifluoromethoxy)quinoline (CAS 1189105-57-4) as a Strategic Building Block for Heterocyclic Drug Discovery


4-Bromo-7-(trifluoromethoxy)quinoline (CAS 1189105-57-4) is a halogenated heterocyclic compound with a molecular formula of C10H5BrF3NO and a molecular weight of 292.05 g/mol . It belongs to the quinoline class, a privileged scaffold widely recognized for its diverse biological activities, including antimalarial, anticancer, and antimicrobial properties . The compound features two key functional groups: a bromine atom at the 4-position, serving as a reactive handle for cross-coupling reactions, and a trifluoromethoxy (-OCF3) group at the 7-position, which confers distinct electronic and physicochemical properties compared to non-fluorinated or differently substituted analogs .

Why 4-Bromo-7-(trifluoromethoxy)quinoline Cannot Be Replaced by Common In-Class Analogs


Generic substitution of 4-Bromo-7-(trifluoromethoxy)quinoline with other 4-bromo-quinolines or 7-substituted derivatives is scientifically unsound due to the unique combination of the 4-bromo handle and the 7-trifluoromethoxy group. The electron-withdrawing nature of the -OCF3 group significantly modulates the quinoline core's electronic density, which in turn affects both its reactivity in cross-coupling reactions and its potential interaction with biological targets [1]. Analogs lacking the -OCF3 group, such as 4-bromo-7-methoxyquinoline, or those with a -CF3 group instead, like 4-bromo-7-(trifluoromethyl)quinoline, exhibit fundamentally different physicochemical properties, including altered lipophilicity, basicity, and metabolic stability, which can lead to divergent synthetic outcomes and biological profiles .

Quantitative Differentiation of 4-Bromo-7-(trifluoromethoxy)quinoline from Closest Analogs


Lipophilicity (LogP) Enhancement by Trifluoromethoxy Group at the 7-Position

The 7-trifluoromethoxy group imparts significantly higher lipophilicity to the quinoline core compared to a methoxy or unsubstituted analog. This difference is critical for membrane permeability and target engagement in medicinal chemistry . For the target compound, a predicted LogP value of 3.8959 has been reported . This is substantially higher than the LogP of a typical methoxy analog, which is expected to be lower due to the less lipophilic nature of the -OCH3 group compared to -OCF3.

Lipophilicity Physicochemical Properties Drug Design

Electronic Modulation via Electron-Withdrawing -OCF3 Substituent at C7

The trifluoromethoxy group (-OCF3) at the 7-position acts as a strong electron-withdrawing group (EWG), which alters the electron density on the quinoline ring compared to analogs with electron-donating groups (e.g., -OCH3) or unsubstituted rings [1]. This electronic modulation can affect the regioselectivity and efficiency of reactions at the 4-bromo position, such as in Suzuki-Miyaura cross-couplings, by influencing the oxidative addition step of palladium catalysts.

Electronic Effects Reactivity Cross-Coupling

Utility as an Intermediate in Antiviral Agent Synthesis (Hepatitis C)

Bromo-substituted quinolines, including those with a 7-trifluoromethoxy group, have been specifically disclosed as useful intermediates in the preparation of agents for the treatment of Hepatitis C viral (HCV) infections [1]. This positions 4-Bromo-7-(trifluoromethoxy)quinoline as a potential key building block for developing HCV therapeutics, a niche application not universally shared by all 4-bromo-quinoline analogs.

Antiviral Agents Hepatitis C Virus (HCV) Synthetic Intermediate

Recommended Research and Industrial Applications for 4-Bromo-7-(trifluoromethoxy)quinoline


Synthesis of Novel Antiviral Agents for Hepatitis C

4-Bromo-7-(trifluoromethoxy)quinoline is a strategic starting material for medicinal chemistry programs targeting Hepatitis C Virus (HCV). Patents explicitly describe its class as useful intermediates for preparing HCV infection treatments [1]. The 4-bromo substituent allows for late-stage functionalization via cross-coupling to introduce diverse moieties, while the 7-trifluoromethoxy group imparts favorable lipophilicity for potential cell permeability and target binding .

Construction of Complex Molecular Architectures via Palladium-Catalyzed Cross-Coupling

The 4-bromo group on the quinoline core serves as an ideal handle for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings [1]. The electron-withdrawing effect of the 7-OCF3 group may further activate this position for oxidative addition, facilitating the efficient synthesis of 4-substituted-7-(trifluoromethoxy)quinoline libraries for high-throughput screening in drug discovery .

Development of Anticancer and Antimicrobial Lead Compounds

Quinoline derivatives bearing trifluoromethoxy groups are a recognized scaffold for developing anticancer and antimicrobial agents [1]. The combination of a modifiable 4-position and a metabolically stable, lipophilic 7-OCF3 group makes 4-Bromo-7-(trifluoromethoxy)quinoline a valuable starting point for structure-activity relationship (SAR) studies. Its increased lipophilicity (LogP ~3.9) compared to non-fluorinated analogs is a key property for optimizing drug-like characteristics in these therapeutic areas .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-7-(trifluoromethoxy)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.